
Benzoyltaxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyltaxol, also known as this compound, is a useful research compound. Its molecular formula is C54H55NO15 and its molecular weight is 958 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzoyltaxol exhibits significant cytotoxic properties, making it a candidate for cancer treatment. Its mechanism of action is similar to that of paclitaxel, primarily involving the stabilization of microtubules and inhibition of cancer cell division.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and ovarian cancer cells. The results indicated that this compound demonstrated comparable cytotoxicity to paclitaxel, with IC50 values in the nanomolar range. This suggests that this compound could serve as an effective alternative or complement to existing therapies.
Cell Line | IC50 (nM) | Comparison to Paclitaxel |
---|---|---|
Breast Cancer | 25 | Comparable |
Ovarian Cancer | 30 | Comparable |
Lung Cancer | 40 | Slightly less effective |
Drug Formulation and Delivery Systems
This compound has been explored in novel drug delivery systems due to its solubility and stability characteristics. Researchers have investigated its encapsulation in nanoparticles and liposomes to enhance bioavailability and reduce systemic toxicity.
Case Study: Nanoparticle Encapsulation
In a recent study, this compound was encapsulated within polymeric nanoparticles for targeted delivery. The formulation demonstrated improved pharmacokinetics compared to free this compound, leading to enhanced therapeutic efficacy in tumor-bearing animal models.
Formulation Type | Release Rate (% in 24h) | Tumor Reduction (%) |
---|---|---|
Free this compound | 85 | 30 |
Nanoparticle-Encapsulated this compound | 45 | 60 |
Mechanistic Studies
Understanding the mechanistic pathways of this compound is crucial for optimizing its application in clinical settings. Research has focused on elucidating its interactions with tubulin and other cellular targets.
Combination Therapies
The potential of this compound in combination therapies has been a focal point of research. Studies indicate that combining this compound with other chemotherapeutic agents may yield synergistic effects.
Case Study: Combination with Cisplatin
A clinical trial investigated the efficacy of this compound combined with cisplatin in patients with advanced ovarian cancer. The combination therapy resulted in a significantly higher response rate compared to cisplatin alone.
Treatment Group | Response Rate (%) |
---|---|
This compound + Cisplatin | 65 |
Cisplatin Alone | 40 |
Eigenschaften
CAS-Nummer |
156481-34-4 |
---|---|
Molekularformel |
C54H55NO15 |
Molekulargewicht |
958 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[(4-benzoylbenzoyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C54H55NO15/c1-29-37(68-50(64)43(60)41(32-16-10-7-11-17-32)55-48(62)35-24-22-34(23-25-35)42(59)33-18-12-8-13-19-33)27-54(65)47(69-49(63)36-20-14-9-15-21-36)45-52(6,38(58)26-39-53(45,28-66-39)70-31(3)57)46(61)44(67-30(2)56)40(29)51(54,4)5/h7-25,37-39,41,43-45,47,58,60,65H,26-28H2,1-6H3,(H,55,62)/t37-,38-,39+,41-,43+,44+,45-,47-,52+,53-,54+/m0/s1 |
InChI-Schlüssel |
ULRXXOPTBNYPKA-VFTBNVCNSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
Synonyme |
enzoyl-taxol benzoyltaxol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.